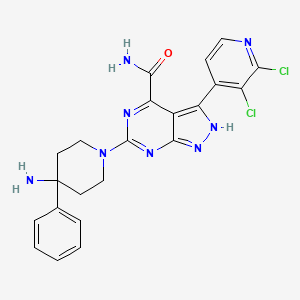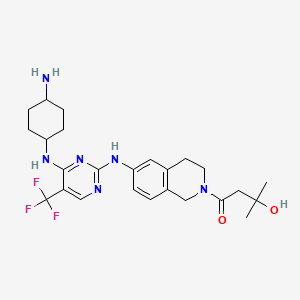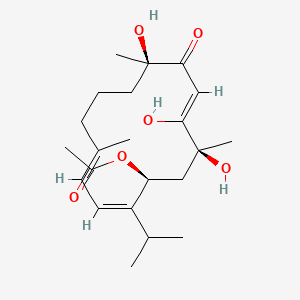
Kagimminol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kagimminol B is a cembrene-type diterpenoid compound isolated from the marine cyanobacterium Okeania sp. It has garnered significant attention due to its selective growth-inhibitory activity against the causative agent of human African trypanosomiasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Kagimminol B is primarily isolated from natural sources, specifically the marine cyanobacterium Okeania sp. The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through laboratory-scale extraction from marine cyanobacteria.
Análisis De Reacciones Químicas
Types of Reactions: Kagimminol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Kagimminol B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of cembrene-type diterpenoids.
Biology: Investigated for its selective growth-inhibitory activity against the causative agent of human African trypanosomiasis
Medicine: Potential therapeutic agent for treating human African trypanosomiasis due to its selective inhibitory activity.
Industry: Limited industrial applications due to its primary use in research settings.
Mecanismo De Acción
Kagimminol B exerts its effects by selectively inhibiting the growth of the causative agent of human African trypanosomiasis. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with critical biological processes within the parasite .
Comparación Con Compuestos Similares
Kagimminol A: Another cembrene-type diterpenoid isolated from the same marine cyanobacterium.
Other Diterpenoids: Compounds like taxol and forskolin, which also belong to the diterpenoid class.
Uniqueness: Kagimminol B is unique due to its selective growth-inhibitory activity against the causative agent of human African trypanosomiasis, which is not commonly observed in other diterpenoids .
Propiedades
Fórmula molecular |
C22H34O6 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
[(1S,2Z,4E,9R,11Z,13S)-9,12,13-trihydroxy-5,9,13-trimethyl-10-oxo-2-propan-2-ylcyclotetradeca-2,4,11-trien-1-yl] acetate |
InChI |
InChI=1S/C22H34O6/c1-14(2)17-10-9-15(3)8-7-11-21(5,26)19(24)12-20(25)22(6,27)13-18(17)28-16(4)23/h9-10,12,14,18,25-27H,7-8,11,13H2,1-6H3/b15-9+,17-10-,20-12-/t18-,21+,22-/m0/s1 |
Clave InChI |
KLWIGAVSYAUQSZ-PVAKBCQGSA-N |
SMILES isomérico |
C/C/1=C\C=C(/[C@H](C[C@](/C(=C/C(=O)[C@](CCC1)(C)O)/O)(C)O)OC(=O)C)\C(C)C |
SMILES canónico |
CC1=CC=C(C(CC(C(=CC(=O)C(CCC1)(C)O)O)(C)O)OC(=O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


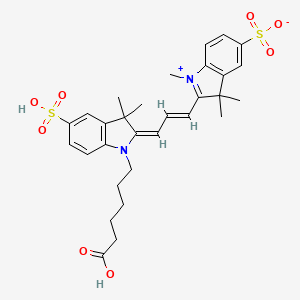
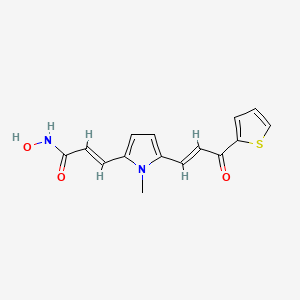
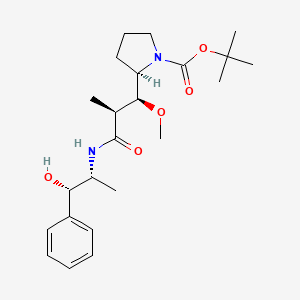
![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
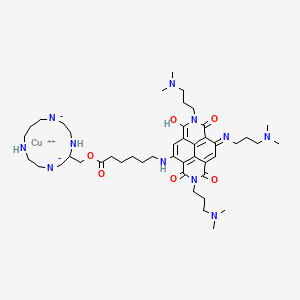
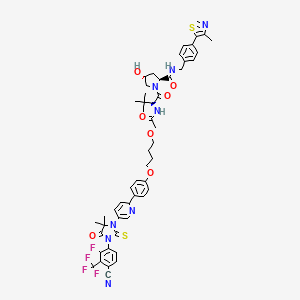
![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)
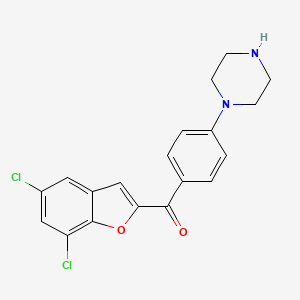
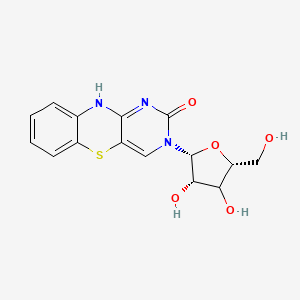
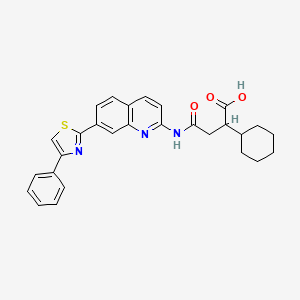
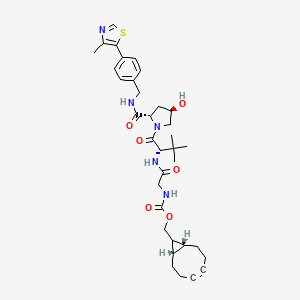
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
